

Application Notes and Protocols for Clinical Trials of Ceftaroline in Pneumonia Treatment

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design and execution of clinical trials for **Ceftaroline** in the treatment of pneumonia, with a primary focus on Community-Acquired Pneumonia (CAP). The protocols and data presented are based on the pivotal FOCUS 1 and FOCUS 2 Phase 3 clinical trials, which were instrumental in the regulatory approval of **Ceftaroline** for this indication.

Introduction

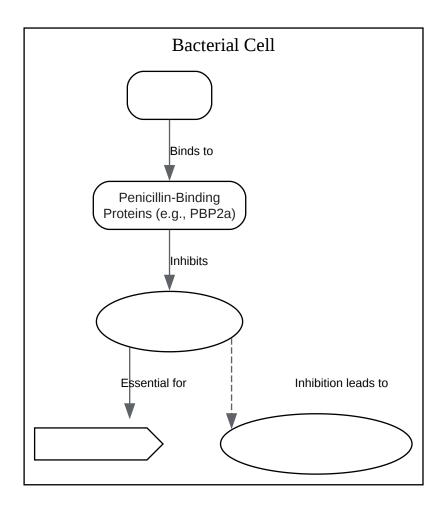
Ceftaroline fosamil is a fifth-generation cephalosporin with broad-spectrum bactericidal activity against common respiratory pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its efficacy and safety in treating CAP have been established in two large, randomized, double-blind, multicenter Phase 3 trials known as FOCUS 1 and FOCUS 2.[3][4] These studies compared **Ceftaroline** with the standard-of-care antibiotic, ceftriaxone.

Mechanism of Action

Ceftaroline is a prodrug that is rapidly converted in the body to its active form, **ceftaroline**.[5] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. **Ceftaroline** binds with high affinity to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[5][6] A key feature of **Ceftaroline** is its high affinity for PBP2a of MRSA and PBP2x of



Streptococcus pneumoniae, which are often responsible for resistance to other β-lactam antibiotics.[6][7] This binding inhibits the transpeptidation step in peptidoglycan synthesis, leading to bacterial cell wall disruption and ultimately cell death.[5] Recent studies also suggest an allosteric regulation mechanism where **Ceftaroline** binds to a site on PBP2a distinct from the active site, inducing a conformational change that facilitates its inhibitory action.[8]



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Figure 1: Simplified signaling pathway of **Ceftaroline**'s mechanism of action.

Clinical Trial Design and Protocols

The FOCUS 1 and FOCUS 2 trials were designed to assess the non-inferiority of **Ceftaroline** compared to ceftriaxone in treating hospitalized adult patients with moderate to severe CAP.[9] [10]



Study Design

- Trial Phase: Phase 3
- Design: Randomized, double-blind, multicenter, active-controlled, non-inferiority trials.[11]
 [12]
- Patient Population: Hospitalized adults (≥18 years) with a diagnosis of CAP, classified as Pneumonia Outcomes Research Team (PORT) risk class III or IV.[13][14]
- Randomization: Patients were randomized in a 1:1 ratio to receive either Ceftaroline or ceftriaxone.[11][12]

Experimental Protocols

Inclusion Criteria:

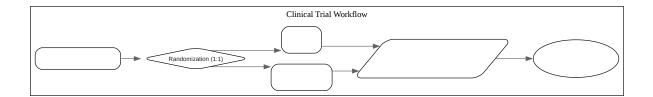
- Age ≥18 years.[15]
- Hospitalization for CAP requiring intravenous antibiotic therapy.[13]
- Radiographically confirmed new or progressive pulmonary infiltrate(s).[16]
- Acute illness (≤7 days' duration) with at least three clinical signs or symptoms of lower respiratory tract infection (e.g., new or increased cough, purulent sputum, fever, abnormal chest examination).[13]
- PORT risk class III or IV.[13]

Exclusion Criteria:

- CAP of PORT risk class I, II, or V.[14]
- Requirement for admission to an Intensive Care Unit (ICU) at baseline.[14]
- Infection known or suspected to be caused by atypical pathogens or pathogens not typically associated with CAP.[16]



- Known or suspected MRSA infection (as the comparator, ceftriaxone, is not active against MRSA).[16]
- Creatinine clearance ≤30 mL/min.[16]
- Receipt of potentially effective antimicrobial therapy for more than 24 hours within the 72 hours prior to randomization.



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Figure 2: High-level experimental workflow for the FOCUS clinical trials.

Treatment Regimen:

- Ceftaroline Group: 600 mg administered intravenously every 12 hours for 5 to 7 days.[11]
 [12]
- Ceftriaxone Group: 1 g administered intravenously every 24 hours for 5 to 7 days.[11][12]
- In the FOCUS 1 trial, all patients also received two doses of oral clarithromycin (500 mg) on day 1 to cover for atypical pathogens.[12]

Assessments:

 Clinical Assessment: Signs and symptoms of pneumonia were monitored daily during treatment.



- Microbiological Assessment: Baseline respiratory (e.g., sputum) and blood samples were
 collected for culture and susceptibility testing.[17][18] Urinary antigen testing for Legionella
 pneumophila and Streptococcus pneumoniae was also performed.[19]
- Primary Efficacy Endpoint: The primary outcome was the clinical cure rate at the Test-of-Cure (TOC) visit, which occurred 8 to 15 days after the last dose of the study drug.[4][9]
- Definition of Clinical Cure: Resolution of all signs and symptoms of pneumonia, or improvement to such an extent that no further antimicrobial therapy was necessary.[1]

Data Presentation

The following tables summarize the key quantitative data from the integrated analysis of the FOCUS 1 and FOCUS 2 trials.

Table 1: Clinical Cure Rates in the Clinically Evaluable (CE) and Modified Intent-to-Treat Efficacy (MITTE) Populations[3]

Population	Ceftaroline (n/N, %)	Ceftriaxone (n/N, %)	Difference (95% CI)
CE	387/459 (84.3%)	349/449 (77.7%)	6.7% (1.6, 11.8)
MITTE	479/579 (82.6%)	439/573 (76.6%)	6.0% (1.4, 10.7)

Table 2: Clinical Cure Rates by Common Pathogens in the Microbiologically Evaluable (ME) Population[16][19]

Pathogen	Ceftaroline (n/N, %)	Ceftriaxone (n/N, %)
Streptococcus pneumoniae	59/69 (85.5%)	48/70 (68.6%)
Staphylococcus aureus	18/25 (72.0%)	15/25 (60.0%)
Haemophilus influenzae	20/24 (83.3%)	17/20 (85.0%)
Klebsiella pneumoniae	13/14 (92.9%)	10/13 (76.9%)
Escherichia coli	10/12 (83.3%)	9/13 (69.2%)



Table 3: Subgroup Analysis of Clinical Cure Rates in the Clinically Evaluable (CE) Population from a Study in Asian Patients[20]

Subgroup	Ceftaroline (n/N, %)	Ceftriaxone (n/N, %)
Age <65 years	35/49 (71.4%)	35/49 (71.4%)
Age ≥65 years	45/56 (80.4%)	26/51 (51.0%)
PORT Risk Class III	46/61 (75.4%)	39/64 (60.9%)
PORT Risk Class IV	34/44 (77.3%)	22/36 (61.1%)
CURB-65 Score 0-1	30/38 (78.9%)	21/36 (58.3%)
CURB-65 Score 2-3	47/63 (74.6%)	37/58 (63.8%)

Table 4: Summary of Treatment-Emergent Adverse Events (TEAEs) in the Safety Population[21][22]

Adverse Event	Ceftaroline (N=613) %	Ceftriaxone (N=615) %
Any TEAE	47.0%	45.7%
Diarrhea	4.2%	3.3%
Headache	3.4%	2.4%
Insomnia	3.1%	2.8%
Nausea	2.9%	3.1%
Hypokalemia	2.6%	3.4%
Phlebitis	2.5%	2.8%
Serious TEAEs	11.3%	11.7%
Discontinuation due to TEAE	4.4%	4.1%
Death	2.4%	2.0%
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Conclusion



The clinical trial data from the FOCUS 1 and 2 studies demonstrate that **Ceftaroline** is an effective and well-tolerated treatment for community-acquired pneumonia in hospitalized adults. [21] **Ceftaroline** was non-inferior to ceftriaxone, and a pooled analysis suggested numerically higher clinical cure rates, particularly in patients with Streptococcus pneumoniae infection.[3] [23] The safety profile of **Ceftaroline** is consistent with the cephalosporin class of antibiotics. [22] These findings support the use of **Ceftaroline** as a valuable therapeutic option for the management of CAP.

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- To cite this document: BenchChem. [Application Notes and Protocols for Clinical Trials of Ceftaroline in Pneumonia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109729#designing-clinical-trials-for-ceftaroline-in-pneumonia-treatment]

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